Cas no 1806137-93-8 (4-Hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride)

4-Hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-Hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride
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- インチ: 1S/C7H2ClF3N2O5/c8-6(15)4-5(18-7(9,10)11)2(14)1-3(12-4)13(16)17/h1H,(H,12,14)
- InChIKey: KILXTGWDVOLPMK-UHFFFAOYSA-N
- SMILES: ClC(C1=C(C(C=C([N+](=O)[O-])N1)=O)OC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 490
- XLogP3: 2.3
- トポロジー分子極性表面積: 101
4-Hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029094177-1g |
4-Hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride |
1806137-93-8 | 97% | 1g |
$1,504.90 | 2022-04-01 |
4-Hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
4-Hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chlorideに関する追加情報
4-Hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride: A Key Intermediate in Modern Pharmaceutical Synthesis
4-Hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride (CAS no. 1806137-93-8) is a highly versatile and significant intermediate in the field of pharmaceutical synthesis. Its unique structural features, including a pyridine core with nitro, hydroxyl, and trifluoromethoxy substituents, make it a valuable building block for the development of novel therapeutic agents. This compound has garnered considerable attention in recent years due to its role in the synthesis of various biologically active molecules.
The< strong>nitro group in the molecule is particularly noteworthy, as it serves as a reactive handle for further functionalization. In particular, the< strong>nitro group can be reduced to an amine, which is a common strategy in drug design to introduce polar functionalities. This transformation opens up numerous possibilities for the synthesis of heterocyclic compounds that exhibit pharmacological activity. Furthermore, the< strong>trifluoromethoxy substituent imparts unique electronic and steric properties to the molecule, influencing its reactivity and biological profile.
The< strong>hydroxyl group on the pyridine ring provides another site for chemical modification. Hydroxyl groups are often incorporated into drug molecules to enhance solubility and metabolic stability. In addition, they can participate in hydrogen bonding interactions, which are crucial for the binding of drugs to biological targets. The combination of these functional groups makes< strong>4-Hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride a powerful tool for medicinal chemists.
In recent years, there has been growing interest in the development of kinase inhibitors, which are widely used in the treatment of cancer and other diseases. The pyridine scaffold is a common motif in kinase inhibitors due to its ability to interact with the ATP-binding site of these enzymes. Several studies have demonstrated that< strong>4-Hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride can be used as a precursor in the synthesis of novel kinase inhibitors. For instance, researchers have utilized this compound to develop inhibitors targeting tyrosine kinases, which play a critical role in cell signaling pathways associated with cancer.
The< strong>nitro-reduced derivative of this compound has been explored as a scaffold for nonsteroidal anti-inflammatory drug (NSAID) development. The introduction of an amine group through reduction allows for further derivatization into molecules that exhibit anti-inflammatory properties. These derivatives have shown promise in preclinical studies, highlighting the potential of< strong>4-Hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride as a starting point for therapeutic innovation.
The< strong>trifluoromethoxy group is another key feature that contributes to the biological activity of derivatives derived from this intermediate. Trifluoromethoxy-substituted compounds often exhibit enhanced metabolic stability and improved bioavailability. This property is particularly valuable in drug development, where maintaining pharmacological activity over time is essential. Additionally, the electron-withdrawing nature of the< strong>trifluoromethoxy group can modulate the electronic properties of adjacent functional groups, influencing their reactivity and interaction with biological targets.
In conclusion, 4-Hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride (CAS no. 1806137-93-8) is a multifaceted intermediate with significant applications in pharmaceutical synthesis. Its unique structural features enable it to serve as a versatile building block for the development of novel therapeutic agents targeting various diseases. The ongoing research into derivatives of this compound underscores its importance in modern drug discovery and development.
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